Phosphorodiamidous cyanide
Description
Phosphorodiamidous cyanide (hypothetical formula: (NH₂)₂P(O)CN) is a phosphorus-containing cyanide derivative characterized by a diamidophosphate group bonded to a cyanide moiety. While direct references to this compound are scarce in the provided evidence, its structural analogs—such as cyanamide (H₂NCN), hydrogen cyanide (HCN), and alkali metal cyanides (e.g., NaCN, KCN)—are well-documented. This compound is theorized to exhibit unique reactivity due to the electron-withdrawing phosphate group, which may influence its stability, toxicity, and applications in organic synthesis or industrial processes .
Properties
CAS No. |
25758-23-0 |
|---|---|
Molecular Formula |
CH4N3P |
Molecular Weight |
89.037 g/mol |
IUPAC Name |
diaminophosphanylformonitrile |
InChI |
InChI=1S/CH4N3P/c2-1-5(3)4/h3-4H2 |
InChI Key |
ZIQXCAUHOUWBNW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P(N)N |
Origin of Product |
United States |
Chemical Reactions Analysis
General Cyanide Reactivity
Cyanide (CN⁻/HCN) exhibits diverse reactivity due to its strong nucleophilicity and redox properties. Key reaction classes include:
Hydrolysis
Cyanide undergoes hydrolysis to form formate and ammonia:
This reaction is catalyzed by enzymes like cyanide hydrolase and accelerates significantly at elevated temperatures (>170°C) .
Redox Reactions
Cyanide acts as a strong reducing agent, reacting with oxidizers like Cl₂, H₂O₂, and O₃:
In acidic conditions, cyanide is protonated to HCN, which is volatile and toxic .
Metal Complexation
Cyanide forms stable complexes with transition metals (e.g., Fe, Cu, Ag):
These complexes are less reactive but can decompose under specific conditions (e.g., UV light) .
Sulfur-Based Reactions
Cyanide reacts with sulfide oxidation species (e.g., polysulfides, thiosulfate) to form thiocyanate (SCN⁻):
Table 1 compares reaction pathways and conditions:
| Reaction Type | Key Reagents | Conditions | Products |
|---|---|---|---|
| Hydrolysis | Water | Neutral/acidic | HCOO⁻, NH₃ |
| Oxidation | Cl₂, H₂O₂ | Acidic | CNCl, CO₂ |
| Metal complexation | Fe²⁺, Cu⁺ | Neutral/alkaline | Fe(CN)₄²⁻ |
| Sulfur interaction | Sₙ²⁻, S₂O₃²⁻ | Alkaline | SCN⁻ |
Hypotheses for Phosphorodiamidous Cyanide
Given the lack of direct data, potential reactivity patterns can be inferred from cyanide’s known chemistry:
-
Nucleophilic Attack : The compound may participate in substitution reactions, similar to nitriles (R-C≡N).
-
Redox Sensitivity : Cyanide’s redox activity suggests potential for oxidation/reduction in acidic or basic environments.
-
Coordination Chemistry : Phosphorus-containing ligands might influence metal-binding tendencies compared to simpler cyanides.
Research Gaps
The absence of specific literature highlights critical gaps:
-
Structural Analysis : No data on molecular geometry or stability.
-
Toxicity Studies : Unknown bioaccumulation or metabolic pathways.
-
Environmental Fate : Unclear behavior in aqueous systems or soil matrices.
Recommendations for Further Study
-
Synthesis Verification : Confirm the existence and purity of this compound.
-
Kinetic Experiments : Measure reaction rates with common cyanide reagents (e.g., H₂O₂, Fe²⁺).
-
Spectroscopic Analysis : Use NMR, IR, or XPS to characterize bonding and electronic structure.
Comparison with Similar Compounds
Chemical and Structural Properties
The following table compares key properties of Phosphorodiamidous cyanide with structurally related cyanide compounds:
| Compound | Chemical Formula | Molecular Weight (g/mol) | Physical State | Key Structural Features |
|---|---|---|---|---|
| This compound* | (NH₂)₂P(O)CN | ~123.0 (estimated) | Solid (hypothetical) | Phosphorodiamidate group linked to cyanide |
| Hydrogen Cyanide | HCN | 27.03 | Gas/Liquid | Linear triatomic molecule (H–C≡N) |
| Sodium Cyanide | NaCN | 49.01 | Crystalline solid | Ionic salt (Na⁺ and CN⁻ ions) |
| Potassium Cyanide | KCN | 65.12 | Crystalline solid | Ionic salt (K⁺ and CN⁻ ions) |
| Cyanamide | H₂NCN | 42.04 | Crystalline solid | Amino group bonded to cyanide (H₂N–C≡N) |
Stability and Reactivity
- HCN: Thermally unstable; polymerizes above 50°C. Reacts with water to form formic acid and ammonia .
- NaCN/KCN: Hydrolyze in water to release HCN. React violently with acids .
- This compound: Hypothesized to exhibit greater hydrolytic stability than alkali cyanides due to the phosphate group. Reactivity with nucleophiles (e.g., amines) warrants further study.
Research Findings and Limitations
Contrasts with Other Cyanides
- Functional Groups: Unlike alkali cyanides (ionic CN⁻), this compound contains a covalent P–CN bond, altering its solubility and reactivity.
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